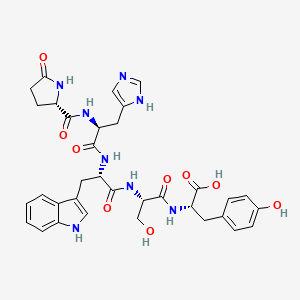

LHRH (1-5) (free acid)

Description

The exact mass of the compound LHRH (1-5) (free acid) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality LHRH (1-5) (free acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LHRH (1-5) (free acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N8O9/c43-16-28(33(49)41-27(34(50)51)11-18-5-7-21(44)8-6-18)42-31(47)25(12-19-14-36-23-4-2-1-3-22(19)23)39-32(48)26(13-20-15-35-17-37-20)40-30(46)24-9-10-29(45)38-24/h1-8,14-15,17,24-28,36,43-44H,9-13,16H2,(H,35,37)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,50,51)/t24-,25-,26-,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBDLEHCIKUJSA-XLIKFSOKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52434-75-0 | |

| Record name | 52434-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to LHRH (1-5) (Free Acid)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of Luteinizing Hormone-Releasing Hormone (1-5) (free acid), a pentapeptide metabolite of LHRH. It includes detailed information on its physicochemical characteristics, synthesis, purification, and biological activity, with a focus on its role in cellular signaling.

Core Properties

LHRH (1-5), with the amino acid sequence pGlu-His-Trp-Ser-Tyr, is the N-terminal fragment of LHRH. It is generated through the enzymatic cleavage of LHRH by endopeptidases.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of LHRH (1-5) (free acid) is presented in Table 1. While experimental data for some properties are limited, computed values provide useful estimates.

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₃₈N₈O₉ | [3] |

| Molecular Weight | 702.71 g/mol | [3][4] |

| CAS Number | 52434-75-0 | [3][4] |

| Sequence | pGlu-His-Trp-Ser-Tyr | [3][4] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water. Specific quantitative data not readily available. | |

| pKa | Data not available. Individual amino acid pKa values can provide an estimate. | |

| Storage Conditions | Store at -20°C for long-term stability. |

Synthesis, Purification, and Characterization

The synthesis of LHRH (1-5) is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC). Characterization is commonly performed using mass spectrometry and NMR spectroscopy.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of pGlu-His-Trp-Ser-Tyr on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH

-

N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® as coupling reagents

-

20% (v/v) piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

-

Pre-activate Fmoc-Tyr(tBu)-OH (3 equivalents) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Wash: Wash the resin with DMF to remove excess reagents.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-His(Trt)-OH.

-

Final Coupling (pGlu-OH): After the final Fmoc deprotection, couple pGlu-OH using the same activation and coupling procedure.

-

Final Wash: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Experimental Protocol: Purification by RP-HPLC

Instrumentation and Materials:

-

Preparative RP-HPLC system

-

C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude LHRH (1-5) peptide

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min.

-

Fraction Collection: Collect fractions based on the UV absorbance at 220 nm and 280 nm.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified LHRH (1-5) as a white powder.

Characterization

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected monoisotopic mass is approximately 702.28 Da.

-

NMR Spectroscopy: Confirm the structure and sequence of the peptide using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

LHRH (1-5) is not merely an inactive degradation product of LHRH; it exhibits distinct biological activities, primarily in the regulation of LHRH gene expression and neuronal migration.[1][5] It exerts its effects through specific G protein-coupled receptors (GPCRs), namely GPR101 and GPR173.[5][6]

GPR101-Mediated Signaling

Binding of LHRH (1-5) to GPR101 has been shown to activate a G protein-dependent pathway that leads to the release of Epidermal Growth Factor (EGF).[7] This, in turn, triggers the transactivation of the EGF receptor (EGFR), leading to downstream signaling cascades that can promote cellular migration.[7]

References

- 1. GnRH(1-5), a metabolite of gonadotropin-releasing hormone, enhances luteinizing hormone release via activation of kisspeptin neurons in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 3. The role of GnRH metabolite, GnRH-(1-5), in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Regulation of Gonadotropin-Releasing Hormone-(1–5) Signaling Genes by Estradiol Is Age Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

LHRH (1-5) (Free Acid): A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Luteinizing Hormone-Releasing Hormone (1-5) (free acid), a pentapeptide fragment of the full LHRH decapeptide. This document details its physicochemical properties, outlines a standard solid-phase synthesis protocol, and presents expected analytical data for the purified product.

Chemical Structure and Properties

LHRH (1-5) (free acid), also known as Gonadorelin pentapeptide, is the N-terminal fragment of Luteinizing Hormone-Releasing Hormone. It consists of a sequence of five amino acids: pyroglutamic acid, histidine, tryptophan, serine, and tyrosine.[1][2] The N-terminal pyroglutamic acid is a cyclic derivative of glutamic acid, which contributes to the peptide's stability. The C-terminus is a free carboxylic acid.

The detailed chemical structure is as follows:

-

Sequence: {Pyr}-His-Trp-Ser-Tyr-OH or pGlu-His-Trp-Ser-Tyr-OH[2]

-

IUPAC Name: L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosine[3]

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₈N₈O₉ | [3][4][5] |

| Molecular Weight | 702.71 g/mol | [2][4] |

| CAS Number | 52434-75-0 | [1][2] |

| Canonical SMILES | C1CC(=O)N[C@H]1C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | [4] |

| Isomeric SMILES | C1CC(=O)N[C@H]1C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | [4] |

| InChI Key | VVBDLEHCIKUJSA-XLIKFSOKSA-N | [5] |

Synthesis of LHRH (1-5) (Free Acid)

The synthesis of LHRH (1-5) (free acid) is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support (resin).

The overall workflow for the solid-phase synthesis of LHRH (1-5) (free acid) is depicted in the following diagram.

Caption: Solid-Phase Peptide Synthesis Workflow for LHRH (1-5).

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of LHRH (1-5) (free acid) on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with the C-terminal carboxyl group free.

Materials and Reagents:

-

2-Chlorotrityl chloride resin

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Trp(Boc)-OH

-

Fmoc-His(Trt)-OH

-

Boc-pGlu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (OxymaPure®)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Protocol:

-

Resin Swelling and First Amino Acid Loading:

-

Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

-

Dissolve Fmoc-Tyr(tBu)-OH and N,N-diisopropylethylamine (DIPEA) in DCM.

-

Add the amino acid solution to the resin and agitate for 2 hours.

-

Quench the reaction by adding methanol (B129727) and agitate for 30 minutes.

-

Wash the resin with DCM and DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, or Fmoc-His(Trt)-OH) by dissolving it in DMF with DIC and OxymaPure®.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Sequential Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Ser, Trp, and His.

-

-

N-terminal Pyroglutamic Acid Coupling:

-

After the final Fmoc deprotection (of His), couple Boc-pGlu-OH using the same coupling procedure as in step 3.

-

-

Cleavage and Global Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

-

The logical flow of the cleavage and deprotection step is illustrated below.

Caption: Cleavage and Global Deprotection Workflow.

Purification and Characterization

The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Purification Protocol

-

Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 45% B over 30 minutes is a typical starting point.

-

Detection: UV at 220 nm and 280 nm.

-

Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A. Inject the solution onto the equilibrated column. Collect fractions corresponding to the major peak. Analyze the fractions for purity by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Expected Analytical Data

The following table summarizes the expected analytical data for the purified LHRH (1-5) (free acid).

| Analysis | Expected Result |

| Appearance | White to off-white lyophilized powder |

| Purity (Analytical RP-HPLC) | ≥ 95% (at 220 nm) |

| Identity (Mass Spectrometry) | Molecular Weight: 702.71 g/mol Observed [M+H]⁺: ~703.3 m/z |

| Crude Yield | 50-70% (based on initial resin loading) |

| Purified Yield | 20-40% (based on initial resin loading) |

Note: Yields can vary significantly depending on the scale of the synthesis and the efficiency of each coupling and purification step.

The signaling pathway for LHRH involves its interaction with the LHRH receptor, leading to the activation of Gq/11 proteins and subsequent downstream signaling cascades. While LHRH (1-5) is a fragment, understanding the pathway of the parent molecule is relevant for contextualizing its biological significance.

Caption: Simplified LHRH Receptor Signaling Pathway.

This guide provides a foundational understanding of the chemical nature and synthesis of LHRH (1-5) (free acid). The provided protocols are representative and may require optimization based on specific laboratory conditions and available instrumentation.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

- 3. PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2 | C55H76N16O15 | CID 9833530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | C55H77N17O14 | CID 11600611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Discovery and History of LHRH (1-5) (free acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide pivotal to reproductive endocrinology, undergoes enzymatic processing in vivo to generate various fragments. Among these, the N-terminal pentapeptide, LHRH (1-5) (pGlu-His-Trp-Ser-Tyr), has emerged as a biologically active entity with functions distinct from its parent hormone. This technical guide provides a comprehensive overview of the discovery, history, and experimental characterization of LHRH (1-5) (free acid). It details the enzymatic cleavage of LHRH, the identification of LHRH (1-5) as a stable metabolite, and the subsequent elucidation of its unique physiological roles. This guide includes detailed experimental protocols for the synthesis, purification, and biological evaluation of LHRH (1-5), alongside quantitative data from key studies. Furthermore, it delineates the signaling pathway of LHRH (1-5) through its cognate G protein-coupled receptor, GPR173, providing a foundation for future research and therapeutic development.

Introduction: The Genesis of LHRH and Its Metabolites

The discovery and structural elucidation of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), by Andrew V. Schally and Roger Guillemin in the 1970s was a landmark achievement in neuroendocrinology. This decapeptide, with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, is the central regulator of the hypothalamic-pituitary-gonadal axis, controlling the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Initial research focused on the development of LHRH analogs for therapeutic applications. However, studies on the metabolic fate of LHRH revealed that it is subject to enzymatic degradation in the hypothalamus and pituitary. A key cleavage occurs between the tyrosine at position 5 and the glycine (B1666218) at position 6, yielding the N-terminal fragment LHRH (1-5) and the C-terminal fragment LHRH (6-10).

The Discovery of LHRH (1-5) as a Bioactive Peptide

Initially considered an inactive degradation product, subsequent research has demonstrated that LHRH (1-5) possesses its own distinct biological activities, independent of the LHRH receptor. This paradigm shift has opened new avenues for understanding the complex regulation of the reproductive system and other physiological processes.

Enzymatic Formation of LHRH (1-5)

The primary enzyme responsible for the cleavage of LHRH to LHRH (1-5) is a zinc metalloendopeptidase known as endopeptidase-24.15 (EP24.15), also referred to as thimet oligopeptidase. This enzyme is expressed in the hypothalamus and pituitary, colocalizing with LHRH neurons. The enzymatic reaction involves the hydrolysis of the Tyr⁵-Gly⁶ peptide bond.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological characterization of LHRH (1-5) (free acid).

Synthesis and Purification of LHRH (1-5) (free acid)

Protocol for Solid-Phase Peptide Synthesis (SPPS) of pGlu-His-Trp-Ser-Tyr-OH:

-

Resin: Fmoc-Tyr(tBu)-Wang resin is used as the solid support.

-

Amino Acid Derivatives: Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and pGlu-OH are used.

-

Activation/Coupling: Amino acids are activated using a mixture of a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

-

Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly used for elution.[1][2]

-

Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Receptor Binding Assays

Protocol for Competitive Radioligand Binding Assay for GPR173:

-

Cell Line: A cell line stably expressing human GPR173 is used.

-

Radioligand: A radiolabeled form of LHRH (1-5) (e.g., [³H]LHRH (1-5) or [¹²⁵I]LHRH (1-5)) is required. If a radiolabeled version of the pentapeptide is unavailable, a labeled ligand known to bind GPR173 can be used in a competitive format.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the GPR173-expressing cells.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled LHRH (1-5) (competitor).

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Saturation binding experiments, where increasing concentrations of the radioligand are incubated with the membranes, are performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3][4][5]

In Vitro Bioassays

Protocol for Cell Migration (Wound Healing) Assay:

-

Cell Line: Immortalized GnRH neurons (e.g., GN11 cells) or cancer cell lines are used.

-

Procedure:

-

Grow cells to confluence in a multi-well plate.

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Treat the cells with various concentrations of LHRH (1-5) or vehicle control.

-

Acquire images of the wound at different time points (e.g., 0, 12, 24 hours).

-

Measure the area of the wound at each time point to quantify cell migration.

-

-

Data Analysis: The rate of wound closure is calculated and compared between treated and control groups.

Protocol for Quantitative PCR (qPCR) for GnRH mRNA Expression:

-

Cell Line: GnRH-secreting neuronal cell lines (e.g., GT1-7 cells) are used.

-

Procedure:

-

Treat cells with LHRH (1-5) at various concentrations and for different durations.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers specific for GnRH mRNA and a reference gene (e.g., GAPDH or β-actin).

-

-

Data Analysis: The relative expression of GnRH mRNA is calculated using the ΔΔCt method.[6]

In Vivo Behavioral Assay

Protocol for Lordosis Behavior Assay in Ovariectomized Rats:

-

Animals: Ovariectomized female rats are used.

-

Hormone Priming: The rats are primed with estradiol (B170435) benzoate (B1203000) to induce sexual receptivity.

-

Peptide Administration: LHRH (1-5) is administered via intracerebroventricular (ICV) injection.

-

Behavioral Testing: The female rats are paired with sexually experienced male rats, and the lordosis quotient (LQ), a measure of female sexual receptivity, is scored. The LQ is calculated as the number of lordosis responses divided by the number of mounts by the male, multiplied by 100.

-

Data Analysis: The LQ of the LHRH (1-5)-treated group is compared to that of control groups receiving vehicle or the full-length LHRH.[7][8]

Quantitative Data

The following tables summarize key quantitative data from studies on LHRH (1-5) and related compounds.

Table 1: Binding Affinity of LHRH Analogs to the LHRH Receptor

| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |

| HEC-1A | Endometrial Cancer | 5.7 |

| Ishikawa | Endometrial Cancer | 4.2 |

| EFO-21 | Ovarian Cancer | 1.5 |

| EFO-27 | Ovarian Cancer | 1.7 |

| Human Bladder Cancer Specimens | Bladder Cancer | 4.98 (mean) |

| Note: This data is for the LHRH analog [D-Trp6]LHRH binding to the LHRH receptor and is provided for comparative context.[9] |

Table 2: Biological Activity of LHRH (1-5)

| Assay | Cell Line/System | Parameter | Value |

| β-Arrestin Recruitment | GPR173 expressing cells | EC₅₀ | 1.9 nM |

| Lordosis Behavior | Ovariectomized, estradiol-primed rats | Maximal effective dose (ICV) | 70 pmol |

| GnRH mRNA Expression | GT1-7 cells | Significant increase observed at | 10, 100, and 1000 nM |

| Cell Proliferation (Lytic Peptide Conjugate) | LNCaP prostate cancer cells | IC₅₀ (JCHLHRH) | 4.4 µM |

| Cell Proliferation (Lytic Peptide Conjugate) | DU-145 prostate cancer cells | IC₅₀ (JCHLHRH) | 4.8 µM |

| Cell Proliferation (Lytic Peptide Conjugate) | PC-3 prostate cancer cells | IC₅₀ (JCHLHRH) | 4.4 µM |

| Data compiled from multiple sources.[6][7][10][11] |

Signaling Pathway of LHRH (1-5)

LHRH (1-5) exerts its biological effects through the orphan G protein-coupled receptor, GPR173. The signaling cascade initiated by the binding of LHRH (1-5) to GPR173 is distinct from the canonical Gαq/11 pathway activated by LHRH binding to its receptor.

The GPR173-mediated signaling pathway involves the recruitment of β-arrestin 2. This interaction appears to be G protein-independent, as studies have shown that LHRH (1-5) does not significantly alter cAMP or inositol (B14025) triphosphate levels. The recruitment of β-arrestin 2 acts as a scaffold, leading to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This inhibition of STAT3 has been implicated in the observed effects of LHRH (1-5) on cell migration.[12]

In some contexts, such as endometrial cancer cells, LHRH (1-5) has also been shown to signal through another orphan GPCR, GPR101, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and promoting cell migration.[13]

Visualizations

Enzymatic Cleavage of LHRH

Caption: Enzymatic conversion of LHRH to LHRH (1-5) by Endopeptidase-24.15.

LHRH (1-5) Signaling Pathway via GPR173

References

- 1. benchchem.com [benchchem.com]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Facilitation of lordosis in rats by a metabolite of luteinizing hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GnRH-(1–5) Transactivates EGFR in Ishikawa Human Endometrial Cells via an Orphan G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of LHRH (1-5) as a Modulator of the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of Luteinizing Hormone-Releasing Hormone (1-5) (LHRH (1-5)), a bioactive metabolite of Gonadotropin-Releasing Hormone (GnRH), within the intricate framework of the Hypothalamic-Pituitary-Gonadal (HPG) axis. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to support advanced research and drug development endeavors.

Executive Summary

LHRH (1-5), with the amino acid sequence pyro-Glu-His-Trp-Ser-Tyr, is not merely an inactive degradation product of LHRH but an active neuropeptide with distinct regulatory functions within the HPG axis.[1] Generated through the enzymatic cleavage of LHRH by the zinc metalloendopeptidase EC 3.4.24.15 (also known as EP24.15 or thimet oligopeptidase), LHRH (1-5) exerts its effects through novel G protein-coupled receptors (GPCRs), primarily GPR173 and GPR101, rather than the classical GnRH receptor.[2][3] Its actions include modulating GnRH neuronal migration, influencing GnRH gene expression, and participating in the regulation of reproductive behaviors, often in ways that contrast with the effects of the full-length LHRH decapeptide.[1][4] Understanding the nuanced role of this pentapeptide is crucial for a comprehensive view of reproductive neuroendocrinology and may unveil new therapeutic targets.

Core Function of LHRH (1-5) in the HPG Axis

The canonical HPG axis is governed by the pulsatile release of LHRH from the hypothalamus, which stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6] These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.[5] LHRH (1-5) introduces an additional layer of regulation to this system.

Formation of LHRH (1-5): LHRH is metabolized in the extracellular space. A two-step mechanism has been proposed where prolyl endopeptidase first cleaves the C-terminal glycinamide (B1583983) to produce LHRH (1-9). This intermediate has a higher affinity for EP24.15, which then cleaves the Tyr5-Gly6 bond to generate the bioactive LHRH (1-5) fragment.[7]

Key Functions:

-

Regulation of GnRH Neurons: LHRH (1-5) has been shown to inhibit the migration of immortalized GnRH-secreting neurons (GN11 cells).[1][8] This suggests a potential role in the developmental organization of the GnRH neuroendocrine system.[1] Furthermore, in contrast to LHRH which can inhibit its own gene expression, LHRH (1-5) stimulates GnRH mRNA expression in immortalized GnRH neurons, indicating a distinct feedback mechanism.[9]

-

Receptor-Mediated Signaling: LHRH (1-5) does not bind to the conventional LHRH receptor. Instead, its actions are mediated by the orphan GPCRs GPR173 and GPR101.[3][10] This divergence in receptor usage is fundamental to its unique biological activities.

-

Behavioral Effects: Studies have indicated that the metabolism of LHRH to LHRH (1-5) is involved in facilitating reproductive behaviors, such as lordosis in female rats.[2]

-

Modulation of Gonadotropin Release: LHRH (1-5) has been shown to influence the release of gonadotropins, although its effects are complex and may be indirect. One study demonstrated that central administration of GnRH(1-5) in female rats led to an increase in plasma LH concentration, an effect that appears to be mediated by the activation of kisspeptin (B8261505) neurons.[11]

Quantitative Data

The following tables summarize the available quantitative data for LHRH (1-5). It is important to note that comprehensive binding affinity data (Kd and Bmax) for LHRH (1-5) with its specific receptors are not extensively reported in the publicly available literature.

Table 1: Receptor Activation and Biological Activity of LHRH (1-5)

| Parameter | Receptor/Cell Line | Value | Remarks | Reference(s) |

| EC50 | GPR101 (in CHO-K1 cells) | ~7 nM | Measured via a β-arrestin recruitment assay, demonstrating specific activation of GPR101 by LHRH (1-5). | [10] |

| Effect on GnRH mRNA | GT1-7 cells | Significant increase at 10, 100, and 1000 nM | LHRH (1-5) treatment for 1 hour stimulated GnRH gene expression in a dose-dependent manner. | [1] |

| Effect on LH Release | Ovariectomized, estrogen-treated female rats | Significant increase in plasma LH | Intracerebroventricular injection of 2 nmol of GnRH(1-5) increased plasma LH levels. | [11] |

Table 2: Effects of LHRH (1-5) on Cellular Processes

| Process | Cell Line | Concentration | Effect | Reference(s) |

| Cell Migration | GN11 | 100 nM | Inhibition of wound closure | [8] |

| STAT3 Phosphorylation | GN11 | 100 nM | Potent, time-dependent reduction | [4] |

| EGF Release | Ishikawa | 100 nM | Stimulation | [12] |

| EGFR Phosphorylation | Ishikawa | 100 nM | Increased phosphorylation at Tyr992, Tyr1045, and Tyr1068 | [12] |

Signaling Pathways

LHRH (1-5) initiates intracellular signaling cascades that are distinct from those activated by LHRH. The following diagrams illustrate the known pathways.

GPR173-Mediated Signaling in GnRH Neurons

Caption: GPR173 signaling cascade initiated by LHRH (1-5).

GPR101-Mediated Signaling in Endometrial Cancer Cells

Caption: GPR101-mediated transactivation of EGFR by LHRH (1-5).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LHRH (1-5) function.

Cell Migration Assays

5.1.1 Wound Closure ("Scratch") Assay [8]

This assay is used to assess the effect of LHRH (1-5) on the migration of adherent cells, such as the immortalized GnRH neuronal cell line, GN11.

-

Cell Culture: GN11 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 7% fetal bovine serum (FBS), 3% newborn calf serum, 25 mM glucose, and 5 mM L-glutamine at 37°C in a 5% CO2 atmosphere.

-

Assay Procedure:

-

Plate GN11 cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells for 24 hours in DMEM containing 10% charcoal-stripped dextran-treated FBS to reduce the influence of serum growth factors.

-

Create a "scratch" or wound in the cell monolayer using a sterile 1000 µL pipette tip.

-

Wash the wells three times with phosphate-buffered saline (PBS) to remove detached cells.

-

Incubate the cells with medium containing the desired concentration of LHRH (1-5) or vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24 or 48 hours) using a phase-contrast microscope.

-

-

Data Analysis: The area of the wound is measured at each time point using image analysis software. The percent wound closure is calculated using the formula: % Wound Closure = ((Area at t=0h - Area at t=24h) / Area at t=0h) * 100%

5.1.2 Boyden Chamber (Transwell) Assay [8]

This assay provides a quantitative measure of chemotactic cell migration.

-

Cell Preparation:

-

Grow GN11 cells to 80% confluency and then starve in serum-free medium for 24 hours.

-

Harvest cells using 2 mM EDTA in PBS, centrifuge, and resuspend in serum-free media.

-

-

Assay Procedure:

-

Use a 96-well chemotaxis plate with inserts containing a porous membrane (e.g., 8 µm pores).

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Add the cell suspension, pre-treated with LHRH (1-5) or vehicle, to the upper chamber (insert).

-

Incubate the plate for a defined period (e.g., 6 hours) at 37°C to allow cells to migrate through the membrane.

-

Remove non-migrated cells from the top of the membrane with a cotton swab.

-

Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., crystal violet).

-

-

Data Analysis: Elute the stain from the migrated cells and quantify the absorbance using a plate reader. The absorbance is directly proportional to the number of migrated cells.

Quantitative Real-Time PCR (qRT-PCR) for GnRH mRNA Expression[1][3]

This method is used to quantify changes in GnRH gene expression in response to LHRH (1-5) treatment.

-

Cell Culture and Treatment: Culture GT1-7 cells and treat with various concentrations of LHRH (1-5) for specified durations.

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).

-

Assess RNA purity and integrity.

-

Reverse transcribe a standardized amount of RNA (e.g., 1-2 µg) into complementary DNA (cDNA) using a reverse transcriptase kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the GnRH gene, and the cDNA template.

-

Run the reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a housekeeping gene (e.g., GAPDH or Cyclophilin A) for normalization.

-

-

Data Analysis: Use the delta-delta Ct (ΔΔCt) method to calculate the relative fold change in GnRH mRNA expression in LHRH (1-5)-treated samples compared to vehicle-treated controls, after normalizing to the housekeeping gene.[13]

β-Arrestin Recruitment Assay[10]

This assay is used to identify GPCRs that are activated by LHRH (1-5) by measuring the recruitment of β-arrestin to the receptor upon ligand binding.

-

Principle: This assay often utilizes enzyme fragment complementation (EFC). The target GPCR is fused to a small enzyme fragment (e.g., ProLink™), and β-arrestin is fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor). Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR, bringing the two enzyme fragments into proximity, which reconstitutes a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Assay Procedure:

-

Use a cell line stably co-expressing the tagged GPCR of interest (e.g., GPR101 or GPR173) and the tagged β-arrestin.

-

Plate the cells in a 96- or 384-well plate.

-

Add LHRH (1-5) at various concentrations to the wells.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Add the detection reagents containing the enzyme substrate.

-

Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

-

-

Data Analysis: Measure the chemiluminescent signal using a luminometer. Plot the signal against the log concentration of LHRH (1-5) and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating the function of LHRH (1-5).

Workflow for Investigating LHRH (1-5) Effects on GnRH Neuronal Migration

Caption: Experimental workflow for studying LHRH (1-5) and neuronal migration.

General Workflow for Characterizing a Bioactive Peptide Metabolite

Caption: A logical workflow for the characterization of LHRH (1-5).

Conclusion and Future Directions

The pentapeptide LHRH (1-5) is an emerging player in the complex regulation of the HPG axis. Its distinct receptors and signaling pathways highlight a level of neuroendocrine control that extends beyond the canonical actions of LHRH. For researchers and drug development professionals, this opens new avenues for investigation. Future research should focus on:

-

Quantitative Receptor Pharmacology: There is a critical need for detailed radioligand binding studies to determine the binding affinities (Kd) and receptor densities (Bmax) of LHRH (1-5) for GPR173 and GPR101 in various tissues.

-

In Vivo Physiological Relevance: Further studies in animal models are required to fully elucidate the physiological and pathophysiological roles of the LHRH (1-5)/GPR173/GPR101 system in pubertal timing, fertility, and reproductive disorders.

-

Therapeutic Potential: The unique signaling properties of LHRH (1-5) and its receptors may offer novel targets for the development of therapeutics for conditions ranging from infertility to hormone-dependent cancers, potentially avoiding the side effects associated with targeting the classical LHRH receptor.

This guide provides a foundational resource for understanding the current landscape of LHRH (1-5) research. As new data emerges, our comprehension of this fascinating metabolite's role in reproductive science will undoubtedly continue to evolve.

References

- 1. ovid.com [ovid.com]

- 2. rep.bioscientifica.com [rep.bioscientifica.com]

- 3. ovid.com [ovid.com]

- 4. Effect of luteinizing hormone releasing hormone pulse characteristics on comparative luteinizing hormone and follicle stimulating hormone secretion from superfused rat anterior pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR101: Modeling a Constitutively Active Receptor Linked to X-linked acrogigantism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. GnRH-(1–5) Transactivates EGFR in Ishikawa Human Endometrial Cells via an Orphan G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GnRH(1-5), a metabolite of gonadotropin-releasing hormone, enhances luteinizing hormone release via activation of kisspeptin neurons in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

LHRH (1-5) (Free Acid): In Vitro Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide central to the regulation of the reproductive axis. Beyond its neuroendocrine functions, LHRH and its metabolites are now recognized for their diverse activities in peripheral tissues and their potential roles in pathophysiology, including cancer. LHRH (1-5) (free acid), a pentapeptide metabolite, is generated through the enzymatic cleavage of the Tyr5-Gly6 bond of LHRH by the zinc metalloendopeptidase EC 3.4.24.15, also known as thimet oligopeptidase (EP24.15).[1][2] This guide provides a comprehensive overview of the in vitro mechanism of action of LHRH (1-5), focusing on its unique signaling pathways that are independent of the classical LHRH receptor.

Core Mechanism of Action

Contrary to its parent peptide, LHRH (1-5) does not exert its effects through the canonical LHRH receptor. Instead, it engages with orphan G protein-coupled receptors (GPCRs), primarily GPR101 and GPR173, to initiate distinct downstream signaling cascades in a cell-type-specific manner.[1][3] This differential receptor engagement leads to a unique profile of cellular responses, including modulation of cell proliferation, migration, and gene expression.

Signaling Through GPR101 in Endometrial Cancer Cells

In the context of endometrial cancer, particularly in the Ishikawa human endometrial cell line, LHRH (1-5) has been shown to be pro-proliferative and pro-migratory.[2][3][4] This action is mediated through the GPR101 receptor and involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[2][5]

The proposed signaling cascade is as follows:

-

Receptor Binding: LHRH (1-5) binds to and activates GPR101.[2][5]

-

MMP-9 Activation and EGF Release: Activation of GPR101 leads to an increase in the activity of matrix metallopeptidase-9 (MMP-9).[6] MMP-9 then cleaves pro-EGF, leading to the release of epidermal growth factor (EGF) into the extracellular space.[2][6]

-

EGFR Transactivation: The released EGF binds to and activates the EGFR.[2]

-

Downstream Signaling: This results in the phosphorylation of EGFR at multiple tyrosine residues (Y992, Y1045, and Y1068), which serve as docking sites for downstream signaling molecules.[2][6] This, in turn, activates kinase cascades, including the ERK pathway, promoting cell proliferation and migration.[4][6]

Signaling Through GPR173 in Neuronal Cells

In contrast to its effects on endometrial cancer cells, LHRH (1-5) inhibits the migration of immortalized GnRH neurons (GN11 cell line).[1][3][7] This effect is contingent on the presence of an extracellular matrix and is mediated by the GPR173 receptor.[7][8]

The signaling pathway involves the modulation of Transforming Growth Factor-beta (TGF-β) activity:

-

Receptor Binding: LHRH (1-5) binds to and activates GPR173.[1][3]

-

TIMP-1 Upregulation: This leads to an increase in the expression of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).[7][8]

-

Inhibition of TGF-β Activation: TIMP-1, being an inhibitor of proteinase activity, reduces the proteolytic activation of latent TGF-β into its bioactive form.[7][8]

-

Reduced TGF-β Signaling: The decrease in bioactive TGF-β leads to reduced downstream signaling, which in turn inhibits neuronal cell migration.[7]

Regulation of Gene Expression in Neuronal Cells

In GT1-7 GnRH-secreting neuronal cells, LHRH (1-5) has been demonstrated to stimulate the expression of LHRH mRNA. This effect is dose-dependent and occurs through a pathway involving extracellular calcium influx and the activation of calcium/calmodulin-dependent protein kinase (CaM kinase).

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro effects of LHRH (1-5). It is important to note that direct binding affinities (Ki or Kd) and specific EC50/IC50 values for proliferation and migration are not extensively reported in the current literature.

Table 1: Functional Potency of LHRH (1-5)

| Parameter | Cell Line | Assay | Value | Reference |

|---|

| EC50 | CHO-K1 (GPR101 expressing) | β-arrestin Recruitment | ~7 nM |[5] |

Table 2: Effective Concentrations of LHRH (1-5) in Cellular Assays

| Effect | Cell Line | Concentration | Observation | Reference |

|---|---|---|---|---|

| EGFR Phosphorylation | Ishikawa | 100 nM | ~3-fold increase | [9] |

| Cell Proliferation | Ishikawa | Dose-dependent | Proliferative effect | [2][4] |

| Cell Migration | Ishikawa | 100 nM | Increased migration | [5] |

| Inhibition of Migration | GN11 | 100 nM | Significant inhibition | [8] |

| LHRH mRNA Expression | GT1-7 | 10 - 1000 nM | Dose-dependent increase | |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and serve as a guide for reproducing the cited findings.

Protocol 1: EGFR Phosphorylation Assay by Western Blot

Objective: To determine the effect of LHRH (1-5) on the phosphorylation of EGFR in Ishikawa cells.

Materials:

-

Ishikawa human endometrial cancer cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Serum-free DMEM

-

LHRH (1-5) (free acid)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (specific for Y992, Y1045, Y1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture: Culture Ishikawa cells in complete medium until they reach approximately 95% confluency.

-

Serum Starvation: Replace the complete medium with serum-free DMEM and incubate the cells overnight.

-

Treatment: Treat the cells with the desired concentration of LHRH (1-5) (e.g., 100 nM) or vehicle control for a short duration (e.g., 5 minutes) at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the phosphorylated EGFR signal to the total EGFR signal.

Protocol 2: Transwell Migration Assay

Objective: To assess the effect of LHRH (1-5) on the migration of GN11 neuronal cells.

Materials:

-

GN11 immortalized GnRH neurons

-

Cell culture medium

-

Serum-free medium

-

Transwell inserts (e.g., 8.0 µm pore size)

-

Matrigel (optional, for invasion assay)

-

LHRH (1-5) (free acid)

-

Chemoattractant (e.g., medium with FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol (B129727) or paraformaldehyde)

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture GN11 cells and serum-starve them for several hours prior to the assay.

-

Insert Preparation: If performing an invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Assay Setup: Add medium containing a chemoattractant to the lower chamber of the Transwell plate.

-

Cell Seeding: Resuspend the starved GN11 cells in serum-free medium containing either LHRH (1-5) (e.g., 100 nM) or vehicle. Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with a fixation solution, then stain with Crystal Violet.

-

Quantification: Wash the inserts to remove excess stain. Allow the inserts to dry, and then count the number of stained, migrated cells in several representative fields of view under a microscope.

Conclusion

LHRH (1-5) (free acid) is a biologically active metabolite of LHRH with a distinct in vitro mechanism of action that diverges from its parent peptide. Its ability to signal through orphan GPCRs like GPR101 and GPR173 to modulate cell proliferation and migration highlights a new layer of complexity in the LHRH system. The pro-proliferative effects in endometrial cancer cells and inhibitory effects on neuronal migration suggest that LHRH (1-5) may play significant roles in both physiological and pathological processes. Further research, particularly to elucidate direct receptor binding affinities and to explore its actions in other cell types, will be crucial for fully understanding the therapeutic potential of targeting the LHRH (1-5) signaling pathway.

References

- 1. The metabolite GnRH-(1-5) inhibits the migration of immortalized GnRH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A processed metabolite of luteinizing hormone-releasing hormone has proliferative effects in endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ovid.com [ovid.com]

- 5. GnRH-(1–5) Transactivates EGFR in Ishikawa Human Endometrial Cells via an Orphan G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of GnRH metabolite, GnRH-(1-5), in endometrial cancer [frontiersin.org]

- 7. GnRH-(1–5) Inhibits TGF-β Signaling to Regulate the Migration of Immortalized Gonadotropin-Releasing Hormone Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Comparative Biological Activity of LHRH (1-5) (free acid) vs. Full-Length LHRH

Abstract

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide also known as Gonadotropin-Releasing Hormone (GnRH), is the central regulator of the hypothalamic-pituitary-gonadal axis. Its processing into smaller fragments, such as LHRH (1-5) (free acid), represents a layer of regulatory complexity. While full-length LHRH and its synthetic analogs have well-characterized effects on gonadotropin release and as anti-cancer agents, its pentapeptide metabolite, LHRH (1-5), exhibits distinct and sometimes opposing biological activities. This technical guide provides a comprehensive comparison of the biological activities of full-length LHRH and LHRH (1-5), detailing their signaling pathways, presenting available quantitative data, and outlining key experimental protocols for their study.

Full-Length LHRH: The Master Regulator

Full-length LHRH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) that is the primary neurohormone controlling vertebrate reproduction[1]. Its biological effects are mediated through binding to the high-affinity GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family[1][2].

Biological Activity & Signaling

Pituitary Action: In pituitary gonadotroph cells, LHRH binding to the GnRHR primarily activates the Gαq/11 protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers cause the release of intracellular calcium and activation of protein kinase C (PKC), culminating in the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[1][3].

Direct Effects on Cancer Cells: LHRH receptors are also expressed on various cancer cells, including those of the prostate, breast, and ovary[4][5]. In these cells, the signaling pathway differs from that in the pituitary. The GnRHR is often coupled to a Gαi protein.[6] Activation of this pathway inhibits adenylyl cyclase, reduces intracellular cAMP levels, and activates phosphotyrosine phosphatases (PTP), which can dephosphorylate growth factor receptors like the EGF receptor, leading to anti-proliferative and apoptotic effects[2][5][6].

Signaling Pathway Diagram: Full-Length LHRH

LHRH (1-5) (free acid): A Bioactive Metabolite

LHRH (1-5) is the N-terminal pentapeptide fragment of LHRH (pGlu-His-Trp-Ser-Tyr), generated by the cleavage of the Tyr5-Gly6 bond by the metalloendopeptidase EC 3.4.24.15 (EP24.15). Emerging evidence indicates that this metabolite is not an inactive degradation product but a bioactive peptide with its own distinct functions and signaling mechanisms.

Biological Activity & Signaling

Divergent Effects in Cancer Cells: In contrast to the anti-proliferative effects of full-length LHRH, studies have shown that LHRH (1-5) can be proliferative in certain cancer cells, such as the Ishikawa human endometrial cancer cell line.[7] This effect appears to be linked to the suppression of apoptosis markers like caspase-3/7.[8]

Receptor and Signaling Pathway: The biological effects of LHRH (1-5) are not mediated by the classical GnRH receptor.[7] Research points to the orphan G protein-coupled receptor GPR101 as a putative receptor for LHRH (1-5).[7][9] In endometrial cancer cells, binding of LHRH (1-5) to GPR101 can transactivate the Epidermal Growth Factor Receptor (EGFR). This process involves G-protein-dependent activation of matrix metallopeptidase-9 (MMP-9), which cleaves and releases EGF, leading to EGFR phosphorylation and the stimulation of downstream pro-proliferative and migratory pathways like ERK.[7] One study identified an EC50 of ~7 nM for LHRH (1-5) activating GPR101 in a CHO-K1 cell line.[9]

Signaling Pathway Diagram: LHRH (1-5)

Quantitative Data Comparison

Direct comparative studies providing quantitative data on the binding affinities and potencies of full-length LHRH versus LHRH (1-5) are limited in publicly available literature. The available data for each peptide and related analogs are summarized below to facilitate an indirect comparison.

Table 1: Receptor Binding Affinity Data

| Compound | Receptor | Cell/Tissue Source | Kd / Ki (nM) | Reference |

|---|---|---|---|---|

| Full-Length LHRH | GnRH Receptor | Human Pituitary | 2.8 - 9.0 (Kd) | [10] |

| LHRH Agonist ([D-Trp6]-LHRH) | GnRH Receptor | Rat Pituitary | ~0.3 (Kd) | [11] |

| LHRH (1-5) | GnRH Receptor | Not reported to bind | N/A | [7] |

| LHRH (1-5) | GPR101 | CHO-K1 Cells | ~7 (EC50 for activation) |[9] |

Table 2: Proliferative/Anti-proliferative Activity Data

| Compound | Cell Line | Activity Type | IC50 / EC50 | Reference |

|---|---|---|---|---|

| Full-Length LHRH | Ishikawa (Endometrial) | Anti-proliferative | Data not quantified | [7] |

| LHRH Agonist ([D-Lys6]LHRH conjugate) | SKOV-3 (Ovarian) | Anti-proliferative | 0.6 - 0.9 µM (IC50) | [4] |

| LHRH Agonist (JCHLHRH conjugate) | LNCaP (Prostate) | Anti-proliferative | 4.4 µM (IC50) | [12] |

| LHRH (1-5) | Ishikawa (Endometrial) | Proliferative | Data not quantified |[7] |

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for GnRH Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the GnRH receptor.

Workflow Diagram: Binding Assay

Materials:

-

Receptor Source: Membranes prepared from tissues (e.g., rat pituitary) or cell lines (e.g., CHO, HEK293) stably expressing the GnRH receptor.

-

Radioligand: High-affinity GnRH receptor agonist, e.g., ¹²⁵I-[D-Trp⁶]-LHRH.

-

Test Compounds: Full-length LHRH, LHRH (1-5) (free acid).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), vacuum filtration manifold (cell harvester), scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 min). Wash the pellet, then resuspend in binding buffer. Determine protein concentration via BCA or Bradford assay.[8]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + Radioligand + Binding Buffer.

-

Non-specific Binding (NSB): Receptor membranes + Radioligand + a high concentration of unlabeled LHRH agonist (e.g., 1 µM).

-

Competition: Receptor membranes + Radioligand + increasing concentrations of test compound (e.g., 10⁻¹² M to 10⁻⁶ M).

-

-

Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C) to reach equilibrium.[3]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash each filter multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Use non-linear regression to fit the data to a competition curve and determine the IC₅₀ value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Protocol: In Vitro Bioassay for Gonadotropin Release

This assay measures the biological activity of LHRH or its fragments by quantifying the amount of LH or FSH released from primary pituitary cells.

Materials:

-

Cell Source: Anterior pituitary glands from rats.

-

Enzymes: Collagenase, hyaluronidase (B3051955), DNase.

-

Culture Medium: DMEM or Medium 199 supplemented with serum, antibiotics, and other necessary factors.

-

Test Compounds: Full-length LHRH, LHRH (1-5) (free acid) at various concentrations.

-

Assay Kits: ELISA or Radioimmunoassay (RIA) kits for rat LH and FSH.

Methodology:

-

Cell Isolation and Culture: Aseptically remove anterior pituitary glands. Mince the tissue and perform enzymatic dispersion using a cocktail of collagenase and hyaluronidase to obtain a single-cell suspension.

-

Plate the dispersed cells in 24- or 48-well plates and culture for 2-3 days to allow for attachment and recovery.[14]

-

Stimulation: Wash the cells with serum-free medium. Add fresh medium containing various concentrations of the test compounds (full-length LHRH or LHRH (1-5)) or vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 3-6 hours) at 37°C in a CO₂ incubator.[14]

-

Sample Collection: Collect the culture medium from each well. Centrifuge to remove any cellular debris and store the supernatant at -20°C or below until analysis.

-

Quantification: Measure the concentration of LH and FSH in the collected medium using specific and validated RIA or ELISA kits according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for LH and FSH.

-

Calculate the concentration of LH and FSH released for each treatment condition.

-

Plot the hormone concentration against the log concentration of the test peptide.

-

Use non-linear regression to determine the potency (EC₅₀) for each active compound.

-

Conclusion

The biological activities of full-length LHRH and its metabolite LHRH (1-5) are distinct and context-dependent. Full-length LHRH acts as a classical hormone via the GnRH receptor, with its signaling pathway diverging between pituitary and cancerous tissues to produce either stimulatory or inhibitory effects on cell function. In contrast, LHRH (1-5) appears to function as a separate signaling molecule, potentially acting through the orphan receptor GPR101 to elicit proliferative responses in certain cancer cells, an effect opposite to that of its parent peptide.

The lack of direct, quantitative comparative data underscores a significant knowledge gap and highlights an area for future research. A comprehensive understanding of the interplay between LHRH and its bioactive metabolites is crucial for the rational design of novel therapeutics targeting these pathways in reproductive disorders and oncology. The detailed protocols provided herein offer a framework for conducting such essential comparative studies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The role of GnRH metabolite, GnRH-(1-5), in endometrial cancer [frontiersin.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. GnRH-(1–5) Transactivates EGFR in Ishikawa Human Endometrial Cells via an Orphan G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Biphasic pattern of follicle stimulating and luteinizing hormone responses to gonadotropin-releasing hormone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A correlative radioimmunoassay and immunohistochemical study of LHRH-induced LH depletion in the anterior pituitary of male and female neonatal rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of LHRH (1-5): A Technical Guide for Researchers

An In-depth Examination of a Bioactive Neuropeptide Fragment

Abstract

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide central to reproductive neuroendocrinology, undergoes enzymatic processing to yield various metabolites. Among these, the N-terminal pentapeptide fragment, LHRH (1-5) (pGlu-His-Trp-Ser-Tyr), has emerged as a biologically active molecule with a distinct physiological profile that diverges from its parent hormone. This technical guide provides a comprehensive overview of the physiological role of LHRH (1-5), consolidating current research on its synthesis, receptor interactions, and downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the nuanced roles of peptide fragments in cellular regulation and therapeutic development.

Introduction

The traditional view of peptide metabolism often relegates fragments to the status of inactive degradation products. However, a growing body of evidence challenges this paradigm, revealing that specific peptide fragments can possess unique biological activities, sometimes complementary or even antagonistic to their precursor molecules. LHRH (1-5) exemplifies this concept. Produced by the cleavage of LHRH at the Tyr5-Gly6 bond by the zinc metalloendopeptidase EC 3.4.24.15 (also known as endopeptidase 24.15 or EP24.15), LHRH (1-5) is not merely an inactive metabolite but a signaling molecule in its own right.[1] Research has demonstrated its involvement in the intricate regulation of LHRH gene expression, reproductive behaviors, and cellular processes such as proliferation and migration, particularly in the context of cancer.[1][2][3] This guide synthesizes the key findings related to the physiological functions of LHRH (1-5), presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate a deeper understanding and spur further investigation into its therapeutic potential.

Biosynthesis and Metabolism of LHRH (1-5)

The generation of LHRH (1-5) is a specific enzymatic process. The primary enzyme responsible for the cleavage of the full-length LHRH decapeptide is EP24.15.[1] This metalloendopeptidase is strategically localized in various tissues, including the hypothalamus, suggesting a regulated and physiologically relevant conversion process.[4] The enzymatic action of EP24.15 on LHRH yields the LHRH (1-5) fragment, which can then exert its distinct biological effects.

Figure 1: Enzymatic Conversion of LHRH to LHRH (1-5).

Physiological Functions and Quantitative Data

The physiological roles of LHRH (1-5) are multifaceted, impacting gene expression, cellular behavior, and organismal physiology. The following tables summarize the key quantitative findings from various studies.

Regulation of LHRH Gene Expression

In contrast to its parent molecule, LHRH, which can exhibit negative feedback on its own gene expression, LHRH (1-5) has been shown to stimulate LHRH mRNA levels in the immortalized hypothalamic neuronal cell line, GT1-7.[4] This suggests a complex local feedback mechanism where the metabolic product of LHRH can paradoxically upregulate the expression of the precursor peptide.

| Cell Line | Treatment | Concentration (nM) | Duration (hours) | Effect on LHRH mRNA Levels | Citation |

| GT1-7 | LHRH (1-5) | 10 | 1 | Increase | [4] |

| GT1-7 | LHRH (1-5) | 100 | 1 | Increase | [4] |

| GT1-7 | LHRH (1-5) | 1000 | 1 | Increase | [4] |

| GT1-7 | LHRH (1-5) | 100 | 2 | Peak Increase | [4] |

| GT1-7 | LHRH (1-5) | 100 | 4 | Diminished but significant increase | [4] |

Effects on Cell Proliferation and Migration

LHRH (1-5) has demonstrated divergent effects on cell proliferation and migration compared to LHRH and its analogs, particularly in cancer cell lines. While LHRH agonists can have anti-proliferative effects, LHRH (1-5) has been shown to promote proliferation and migration in certain contexts.[5]

| Cell Line | Treatment | Concentration (nM) | Duration (hours) | Effect | Citation |

| Ishikawa (Endometrial Cancer) | LHRH (1-5) | 100 | 24 | Increased Migration | [6] |

| Ishikawa (Endometrial Cancer) | LHRH (1-5) | 100 | 48 | Increased Migration | [6] |

| GN11 (Immortalized GnRH Neurons) | LHRH (1-5) | 100 | 24 | Delayed Wound Closure (Inhibited Migration) | [7] |

| GN11 (Immortalized GnRH Neurons) | LHRH (1-5) | 100 | 48 | Delayed Wound Closure (Inhibited Migration) | [7] |

Role in Reproductive Behavior

Central administration of LHRH (1-5) has been shown to facilitate female reproductive behavior (lordosis) in animal models, an effect that is dose-dependent.[3] This indicates a role for this fragment in the neural circuits governing sexual receptivity.

| Animal Model | Treatment | Dose (pmol) | Effect on Lordosis Quotient | Citation |

| Ovariectomized, Estrogen-primed Rats | LHRH (1-5) (intracerebroventricular) | 35 | Increase | [3] |

| Ovariectomized, Estrogen-primed Rats | LHRH (1-5) (intracerebroventricular) | 70 | Maximal Increase | [3] |

Receptor Binding and Signaling Pathways

LHRH (1-5) does not appear to act through the classical LHRH receptor. Instead, research has identified two orphan G protein-coupled receptors (GPCRs), GPR101 and GPR173, as putative receptors for this pentapeptide.[3][8] The activation of these receptors initiates distinct downstream signaling cascades.

GPR101-Mediated Signaling and EGFR Transactivation

In endometrial cancer cells, LHRH (1-5) binding to GPR101 has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR).[6] This occurs through the release of EGF, which then binds to and phosphorylates EGFR, leading to downstream signaling that promotes cell migration.

Figure 2: GPR101-Mediated EGFR Transactivation by LHRH (1-5).

GPR173-Mediated Signaling and Regulation of Cell Migration

In immortalized GnRH neurons (GN11 cells), LHRH (1-5) has been shown to inhibit migration via its interaction with GPR173.[3] This signaling pathway involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.

Figure 3: GPR173-Mediated Inhibition of Cell Migration by LHRH (1-5).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LHRH (1-5) physiology.

Cell Culture and Treatment for LHRH mRNA Quantification (GT1-7 Cells)

-

Cell Culture: GT1-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) in a humidified atmosphere of 5% CO2 at 37°C.

-

Plating: For experiments, cells are plated at a density that allows them to reach approximately 80% confluency on the day of the experiment.

-

Treatment: The culture medium is replaced with serum-free DMEM for a starvation period (e.g., 2-4 hours) prior to treatment. LHRH (1-5) is then added to the medium at the desired concentrations (e.g., 10, 100, 1000 nM) for the specified duration (e.g., 1, 2, 4 hours). Control cells receive vehicle (e.g., sterile water or buffer).

-

RNA Isolation: At the end of the treatment period, total RNA is isolated from the cells using a standard method such as TRIzol reagent or a commercial RNA isolation kit.

-

Quantification of LHRH mRNA: LHRH mRNA levels are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for LHRH and a reference gene (e.g., GAPDH, β-actin) for normalization. The reaction is typically performed in a real-time PCR system using a fluorescent dye such as SYBR Green.

-

Data Analysis: The relative expression of LHRH mRNA is calculated using the ΔΔCt method, where the expression in treated cells is compared to that in control cells after normalization to the reference gene.

-

Figure 4: Experimental Workflow for LHRH mRNA Quantification.

Wound Healing/Cell Migration Assay (GN11 and Ishikawa Cells)

-

Cell Culture and Plating: Cells (e.g., GN11 or Ishikawa) are cultured to confluence in a multi-well plate (e.g., 6-well or 24-well).

-

Wound Creation: A sterile pipette tip (e.g., p200 or p1000) is used to create a linear scratch or "wound" in the confluent cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Fresh culture medium containing the desired concentration of LHRH (1-5) (e.g., 100 nM) or vehicle is added to the wells.

-

Image Acquisition: The wound area is imaged at time zero (immediately after wounding) and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope with a camera.

-